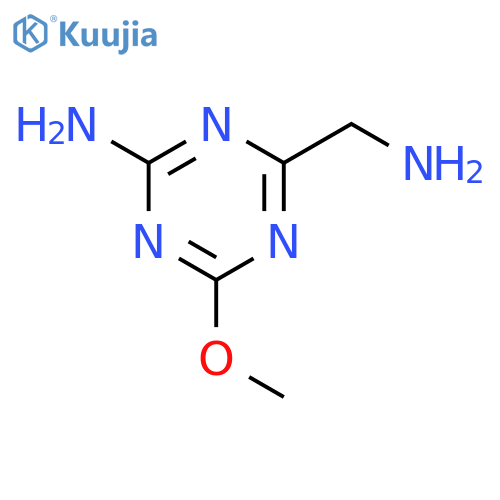

Cas no 2639416-01-4 (4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine)

4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-26864963

- 2639416-01-4

- 4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine

- 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine

-

- インチ: 1S/C5H9N5O/c1-11-5-9-3(2-6)8-4(7)10-5/h2,6H2,1H3,(H2,7,8,9,10)

- InChIKey: JAWQTDXGIQCYOG-UHFFFAOYSA-N

- SMILES: O(C)C1=NC(N)=NC(CN)=N1

計算された属性

- 精确分子量: 155.08070993g/mol

- 同位素质量: 155.08070993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.9Ų

- XLogP3: -1.2

4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26864963-5.0g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 5g |

$2070.0 | 2023-05-25 | ||

| Enamine | EN300-26864963-1.0g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 1g |

$714.0 | 2023-05-25 | ||

| Enamine | EN300-26864963-0.1g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 0.1g |

$628.0 | 2023-09-11 | ||

| Enamine | EN300-26864963-0.25g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 0.25g |

$657.0 | 2023-09-11 | ||

| Enamine | EN300-26864963-10.0g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 10g |

$3069.0 | 2023-05-25 | ||

| Enamine | EN300-26864963-2.5g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 2.5g |

$1399.0 | 2023-09-11 | ||

| Enamine | EN300-26864963-10g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 10g |

$3069.0 | 2023-09-11 | ||

| Enamine | EN300-26864963-5g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 5g |

$2070.0 | 2023-09-11 | ||

| Enamine | EN300-26864963-0.5g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 0.5g |

$685.0 | 2023-09-11 | ||

| Enamine | EN300-26864963-0.05g |

4-(aminomethyl)-6-methoxy-1,3,5-triazin-2-amine |

2639416-01-4 | 0.05g |

$600.0 | 2023-09-11 |

4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amineに関する追加情報

Professional Introduction to 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine (CAS No. 2639416-01-4)

4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This triazine derivative has garnered considerable attention due to its potential applications in various biochemical and medicinal chemistry contexts. The compound's molecular structure, featuring a central triazine ring substituted with an aminomethyl group at the 4-position and a methoxy group at the 6-position, along with an amine at the 2-position, contributes to its versatility and reactivity.

The synthesis of 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of a halogenated triazine precursor, which is then subjected to nucleophilic substitution reactions with ammonia and methanol to introduce the desired substituents. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, may be employed to optimize the reaction pathway and minimize side products.

In recent years, this compound has been extensively studied for its pharmacological properties. Research indicates that 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine exhibits promising biological activity in several in vitro and in vivo models. Its structural motif is reminiscent of known bioactive molecules, suggesting potential applications in drug discovery and development. Specifically, the presence of both amine and methoxy functional groups provides multiple sites for further chemical modification, enabling the design of novel derivatives with enhanced therapeutic profiles.

One of the most intriguing aspects of 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop new molecules targeting various diseases, including cancer and infectious disorders. For instance, studies have demonstrated its utility in generating Schiff bases and heterocyclic compounds that exhibit significant antimicrobial and anti-inflammatory effects. The flexibility of its structure allows for the introduction of diverse substituents, making it a valuable building block in medicinal chemistry.

The chemical properties of 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine also make it an interesting candidate for material science applications. Its ability to form stable complexes with metals and other small molecules has been explored in the development of coordination polymers and supramolecular architectures. These materials have potential uses in catalysis, sensing, and even as components in electronic devices. The compound's reactivity with transition metals has been particularly well-documented, leading to innovative catalysts for organic transformations.

Recent advancements in computational chemistry have further enhanced our understanding of 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine's behavior. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level. These simulations have helped predict the compound's binding affinity and pharmacokinetic properties before experimental validation is necessary. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the process from hypothesis generation to lead optimization.

The environmental impact of synthesizing and utilizing 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been investigated as sustainable alternatives to traditional methods. These innovations not only align with global sustainability goals but also improve cost-effectiveness by reducing raw material costs.

In conclusion, 4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for developing new drugs and advanced materials while adhering to environmentally conscious practices. As research continues to uncover its potential benefits,this molecule is poised to play an increasingly important role in both academic investigations and industrial applications.

2639416-01-4 (4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine) Related Products

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)